6-Bromo-8-methylimidazo[1,2-a]pyrazine 6-Bromo-8-methylimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1159815-50-5
VCID: VC2086988
InChI: InChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3
SMILES: CC1=NC(=CN2C1=NC=C2)Br
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

6-Bromo-8-methylimidazo[1,2-a]pyrazine

CAS No.: 1159815-50-5

Cat. No.: VC2086988

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-methylimidazo[1,2-a]pyrazine - 1159815-50-5

Specification

CAS No. 1159815-50-5
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 6-bromo-8-methylimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3
Standard InChI Key GXWNSJYVSIJRLS-UHFFFAOYSA-N
SMILES CC1=NC(=CN2C1=NC=C2)Br
Canonical SMILES CC1=NC(=CN2C1=NC=C2)Br

Introduction

Chemical Structure and Properties

6-Bromo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its fused ring system consisting of imidazole and pyrazine rings. The structure features a bromine atom at the 6th position and a methyl group at the 8th position, which contribute to its unique chemical and biological properties. These specific substitutions play a crucial role in determining the compound's reactivity and interactions with biological targets.

The compound has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol. Its structural configuration allows for various interactions with biological molecules, including hydrogen bonding, van der Waals forces, and π-π interactions. These interactions are fundamental to its potential biological activities and applications in medicinal chemistry.

Physical and Chemical Characteristics

The physical and chemical properties of 6-Bromo-8-methylimidazo[1,2-a]pyrazine are essential for understanding its behavior in various applications. The table below summarizes its key identifiers and properties:

PropertyValue
IUPAC Name6-bromo-8-methylimidazo[1,2-a]pyrazine
CAS Number1159815-50-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
InChIInChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3
InChI KeyGXWNSJYVSIJRLS-UHFFFAOYSA-N
Canonical SMILESCC1=NC(=CN2C1=NC=C2)Br

The compound's structure contributes to its chemical behavior, including its solubility in various solvents and its stability under different conditions. The presence of the bromine atom makes it a valuable intermediate for further chemical modifications, particularly through substitution reactions.

Synthesis Methods

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyrazine involves several methods, each with specific reaction conditions and precursors. Understanding these synthetic routes is crucial for researchers looking to produce or modify this compound for various applications.

Conventional Synthetic Routes

One common method for synthesizing 6-Bromo-8-methylimidazo[1,2-a]pyrazine involves the cyclization of appropriate precursors under specific conditions. A typical approach includes the reaction of 2-bromo-3-methylpyrazine with formamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. This reaction generally requires heating and the use of solvents such as dimethylformamide or acetonitrile.

The synthesis can also be achieved through the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine. This reaction is typically conducted in 2-propanol under reflux conditions, with sodium bicarbonate added to neutralize the hydrogen bromide generated during the reaction. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed but with optimizations for yield and purity. The process often involves continuous flow reactors and automated systems to ensure consistent production. Advanced purification techniques such as chromatography are commonly used to enhance the efficiency of the production process.

The use of catalysts and alternative reaction conditions can also improve the yield and reduce the formation of byproducts, making the synthesis more efficient and cost-effective for industrial applications.

Chemical Reactivity

The chemical reactivity of 6-Bromo-8-methylimidazo[1,2-a]pyrazine is influenced by its structural features, particularly the bromine atom at the 6th position and the methyl group at the 8th position. These substituents provide sites for various chemical transformations, making the compound a versatile building block in organic synthesis.

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyrazine can undergo several types of chemical reactions, each with specific reagents and conditions:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild to moderate temperatures and result in products such as 6-amino-8-methylimidazo[1,2-a]pyrazine, 6-thio-8-methylimidazo[1,2-a]pyrazine, and 6-alkoxy-8-methylimidazo[1,2-a]pyrazine.

  • Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions, resulting in products like 6-bromo-8-formylimidazo[1,2-a]pyrazine and 6-bromo-8-carboxyimidazo[1,2-a]pyrazine.

  • Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazo[1,2-a]pyrazine ring. Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride can be used for these reductions, yielding products like 8-methylimidazo[1,2-a]pyrazine and other reduced derivatives.

These reactions demonstrate the versatility of 6-Bromo-8-methylimidazo[1,2-a]pyrazine as a starting material for the synthesis of more complex molecules with potentially diverse biological activities.

Biological Activities

6-Bromo-8-methylimidazo[1,2-a]pyrazine exhibits various biological activities that make it an interesting compound for medicinal chemistry and drug development. These activities are related to its ability to interact with specific biological targets through its unique structural features.

Antimicrobial Activity

Studies have demonstrated that 6-Bromo-8-methylimidazo[1,2-a]pyrazine exhibits significant antibacterial properties, particularly against Gram-positive bacteria. This activity may be attributed to the compound's ability to interfere with bacterial cell wall synthesis or other essential cellular processes. The presence of the bromine atom and the imidazo[1,2-a]pyrazine ring system likely contributes to these antimicrobial properties.

Enzyme Inhibition

Preliminary studies suggest that 6-Bromo-8-methylimidazo[1,2-a]pyrazine may inhibit specific enzymes, such as TYK2, which plays a crucial role in immune response pathways. This enzyme inhibition activity could have implications for the treatment of inflammatory and autoimmune diseases. The compound's interaction with these enzymes is likely mediated by its unique structural features, including the bromine atom and the methyl group.

Scientific Research Applications

The unique properties of 6-Bromo-8-methylimidazo[1,2-a]pyrazine make it valuable for various scientific research applications. Its versatility as a building block and its potential biological activities contribute to its importance in different fields of research.

Medicinal Chemistry Applications

In medicinal chemistry, 6-Bromo-8-methylimidazo[1,2-a]pyrazine serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases. Its ability to interact with specific biological targets makes it a valuable scaffold for drug design and development. Researchers use this compound as a starting point for creating libraries of derivatives with potentially enhanced biological activities.

Organic Synthesis Applications

The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactive sites, particularly the bromine atom, allow for various modifications to create structurally diverse molecules. These synthetic applications extend beyond medicinal chemistry to include the development of materials with specific properties and the creation of novel chemical entities for various purposes.

Biological Studies

6-Bromo-8-methylimidazo[1,2-a]pyrazine is used in the study of enzyme inhibitors and receptor modulators. Its interactions with biological molecules provide insights into the mechanisms of action of various drugs and the function of specific biological targets. These studies contribute to our understanding of disease processes and the development of new therapeutic approaches.

Comparison with Similar Compounds

Understanding the similarities and differences between 6-Bromo-8-methylimidazo[1,2-a]pyrazine and related compounds provides valuable insights into the structure-activity relationships of these molecules. Such comparisons help researchers design more effective compounds for specific applications.

Structural Analogs

Several compounds share structural similarities with 6-Bromo-8-methylimidazo[1,2-a]pyrazine, including:

  • 8-Bromo-6-methylimidazo[1,2-a]pyrazine: This positional isomer has the bromine and methyl groups in reversed positions (bromine at the 8th position and methyl at the 6th position).

  • 6-Bromo-8-methylimidazo[1,2-a]pyridine: This analog has a pyridine ring instead of a pyrazine ring, which affects its electronic properties and potential biological activities.

  • 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: This compound has a methoxy group instead of a methyl group at the 8th position, which changes its polarity and potential interactions with biological targets.

Structure-Activity Relationships

The position and nature of substituents on the imidazo[1,2-a]pyrazine core significantly influence the biological activities of these compounds. For instance, the position of the bromine atom (6th vs. 8th position) can affect the compound's binding affinity and selectivity towards specific biological targets. Similarly, the nature of the substituent (methyl vs. methoxy) can alter the compound's physical properties and its interactions with biological molecules.

These structure-activity relationships are crucial for the rational design of new compounds with enhanced biological activities and improved pharmacokinetic properties.

Analytical Characterization

Proper characterization of 6-Bromo-8-methylimidazo[1,2-a]pyrazine is essential for confirming its identity, purity, and structural features. Various analytical techniques are used for this purpose, each providing specific information about the compound.

Crystallographic Analysis

Future Research Directions

The study of 6-Bromo-8-methylimidazo[1,2-a]pyrazine continues to evolve, with new research directions emerging as our understanding of the compound deepens. These future research directions hold promise for expanding the applications and understanding of this versatile molecule.

Structure Optimization for Enhanced Biological Activity

Future research may focus on optimizing the structure of 6-Bromo-8-methylimidazo[1,2-a]pyrazine to enhance its biological activities. This could involve the synthesis of new derivatives with different substituents at various positions of the imidazo[1,2-a]pyrazine core. Structure-activity relationship studies will guide these efforts, providing insights into the structural features that contribute to specific biological activities.

Exploration of New Applications

The unique properties of 6-Bromo-8-methylimidazo[1,2-a]pyrazine may lead to the discovery of new applications beyond its current uses. For instance, its potential as a building block for materials with specific properties, such as photosensitive or electronically conductive materials, could be explored. Similarly, its utility in developing new agrochemicals or industrial chemicals may be investigated.

Mechanistic Studies

Further research into the mechanisms of action of 6-Bromo-8-methylimidazo[1,2-a]pyrazine in biological systems will enhance our understanding of its potential therapeutic applications. This includes studies on its interactions with specific enzymes, receptors, and other biological targets, as well as investigations into its pharmacokinetics and toxicology.

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